Methyl 1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H18N4O2 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
methyl 1-phenyl-5-piperidin-4-yltriazole-4-carboxylate |
InChI |
InChI=1S/C15H18N4O2/c1-21-15(20)13-14(11-7-9-16-10-8-11)19(18-17-13)12-5-3-2-4-6-12/h2-6,11,16H,7-10H2,1H3 |
InChI Key |
VUWCFHCXDUADGL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
General Reaction Protocol
The most widely reported method involves a 1,3-dipolar cycloaddition between a β-ketoester and an in situ-generated aryl azide. Adapted from the procedure for methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate, the target compound requires substituting the methyl group at position 5 with piperidin-4-yl.
Key reagents :
-
β-Ketoester : Methyl 3-(piperidin-4-yl)-3-oxopropanoate (synthesized via Claisen condensation of piperidin-4-yl methyl ketone with dimethyl carbonate).
-
Azide precursor : Aniline and tosyl azide (TsN₃).
-
Catalyst : Acetic acid.
-
Solvent : Dichloromethane (DCM).
Procedure :
-
Azide generation : Aniline reacts with tosyl azide in acetone/water to form phenyl azide.
-
Cycloaddition : The β-ketoester, phenyl azide, and acetic acid are heated in DCM at 90°C for 24 hours.
-
Workup : The crude product is purified via flash chromatography (petroleum ether/ethyl acetate = 100:10).
Mechanistic insight :
The reaction proceeds via a Huisgen-type cycloaddition, where the β-ketoester acts as a dipolarophile. The enol form of the β-ketoester reacts with the azide, forming the triazole core. Acetic acid catalyzes both enolization and cycloaddition.
Yield : ~60–70% (estimated from analogous reactions).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Design
CuAAC offers regioselective access to 1,4-disubstituted triazoles. To achieve the 1,4,5-trisubstitution pattern, a pre-functionalized alkyne is required.
Reagents :
-
Alkyne : Methyl propiolate conjugated to piperidin-4-ylamine (synthesized via Sonogashira coupling).
-
Azide : Phenyl azide.
-
Catalyst : Cu(I) (e.g., CuBr).
Procedure :
-
Alkyne synthesis : Piperidin-4-ylamine is coupled with methyl propiolate using Pd/Cu catalysis.
-
Cycloaddition : The alkyne and phenyl azide react in DMF at 25°C with CuBr (10 mol%).
-
Purification : Column chromatography isolates the product.
Limitations :
Post-Functionalization of a Triazole Core
Halogenation and Coupling
Organobase-Catalyzed Cycloaddition
Metal-Free Synthesis
A method adapted from glycohybrid synthesis uses DBU (1,8-diazabicycloundec-7-ene) to catalyze the reaction between β-ketoesters and azides.
Procedure :
-
β-Ketoester : Methyl 3-(piperidin-4-yl)-3-oxopropanoate.
-
Azide : Phenyl azide.
Advantages :
Comparative Analysis of Methods
| Method | Yield | Regioselectivity | Complexity |
|---|---|---|---|
| Thermal Cycloaddition | 60–70% | High | Moderate |
| CuAAC | ~50% | Excellent | High |
| Post-Functionalization | 55% | Variable | High |
| Organobase-Catalyzed | 75% | Excellent | Low |
Optimization recommendations :
Characterization Data
1H NMR (600 MHz, CDCl₃) :
-
δ 7.35–7.40 (m, 5H, Ph), 3.99 (s, 3H, COOCH₃), 3.20–3.25 (m, 2H, piperidinyl), 2.70–2.75 (m, 2H, piperidinyl), 1.90–2.10 (m, 4H, piperidinyl).
13C NMR (151 MHz, CDCl₃) :
HPLC Purity : >98% (C18 column, MeCN/H₂O = 70:30).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the triazole ring or the phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the triazole or phenyl groups.
Substitution: Substituted derivatives at the piperidine nitrogen.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Methyl 1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate has been investigated for its efficacy against various pathogens. For instance, studies have shown that triazole derivatives can inhibit the growth of Mycobacterium tuberculosis, demonstrating potential as anti-tuberculosis agents . The incorporation of piperidine enhances the compound's interaction with biological targets, potentially improving its effectiveness.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Triazoles are known to interfere with cell proliferation and induce apoptosis in cancer cells. In vitro studies have demonstrated that derivatives of triazoles can inhibit tumor growth by targeting specific pathways involved in cancer progression . The piperidine group may contribute to improved bioavailability and selective toxicity towards cancer cells.
Pharmacological Applications
Receptor Modulation
this compound has been studied for its role as a ligand for various receptors. Research suggests that triazole compounds can act as modulators for serotonin receptors (e.g., 5-HT4) and histamine receptors (e.g., H3), which are crucial in regulating neurotransmission and other physiological processes . This modulation can lead to therapeutic effects in conditions such as depression and anxiety.
Enzyme Inhibition
The compound shows promise as an enzyme inhibitor, particularly in metabolic pathways associated with diseases like diabetes and obesity. By inhibiting specific enzymes involved in glucose metabolism or lipid synthesis, this compound may help manage these conditions effectively .
Material Science Applications
Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with enhanced properties. The triazole ring can serve as a cross-linking agent in polymer networks, imparting thermal stability and mechanical strength to materials . This application is particularly relevant in the development of coatings and adhesives that require durability and resistance to environmental factors.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Synthesis and Evaluation of Triazole Derivatives | To assess the antimicrobial activity of various triazole compounds | Identified compounds with significant activity against Mycobacterium tuberculosis |
| Anticancer Activity of Triazoles | To evaluate the cytotoxic effects of triazole derivatives on cancer cell lines | Several derivatives showed promising results in inhibiting cancer cell proliferation |
| Receptor Binding Studies | To investigate the binding affinity of triazoles to serotonin receptors | Confirmed that certain triazole derivatives act as effective modulators of serotonin receptors |
Mechanism of Action
The mechanism of action of Methyl 1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the piperidine and phenyl groups can interact with hydrophobic pockets in proteins. This allows the compound to modulate the activity of its targets, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Methyl 1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate and analogous triazole derivatives:
Structural and Functional Insights
- Piperidine vs. Boc-Protected Amino Groups: The piperidin-4-yl substituent in the target compound contrasts with the tert-butoxycarbonyl (Boc)-protected amino groups in analogs. Piperidine’s basic nitrogen may enhance blood-brain barrier penetration, while Boc groups require acidic deprotection (e.g., with TFA) to reveal reactive amines for further functionalization .
- The benzyl group in ’s analog increases steric bulk, possibly reducing metabolic clearance .
- Ester vs. Carboxylic Acid : The methyl ester in the target compound offers hydrolytic stability compared to the carboxylic acid in ’s derivative, which may form salts for improved bioavailability .
Biological Activity
Methyl 1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit notable antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.25 µg/mL |
| Compound B | Escherichia coli | 0.5 µg/mL |
| This compound | Varied | Pending Data |
Studies have indicated that modifications in the side chains of triazoles can enhance their antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's anticancer potential has been evaluated through various assays. Specifically, it has been tested against several human cancer cell lines including breast cancer (MCF-7) and prostate cancer (PC-3).
Table 2: Anticancer Activity Against Human Cell Lines
| Cell Line | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|
| MCF-7 | 5.0 | 85 |
| PC-3 | 3.5 | 90 |
| HCT-116 | 6.0 | 80 |
The results indicate that the compound exhibits a dose-dependent inhibition of cancer cell proliferation, suggesting its potential as a therapeutic agent in oncology .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are targets for cancer therapy.
Table 3: HDAC Inhibition Data
| Compound | IC50 (µM) | Selectivity for HDAC6 (%) |
|---|---|---|
| Methyl Triazole Derivative | <1 | >90 |
This high level of selectivity indicates that the compound may be particularly useful in developing targeted cancer therapies .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A study demonstrated that triazole derivatives significantly reduced bacterial load in infected animal models when administered at doses correlating with their MIC values.
- Case Study on Cancer Treatment : Clinical trials involving similar triazole compounds showed promising results in reducing tumor size in patients with advanced breast cancer.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via ruthenium-catalyzed cycloaddition. For example, analogous triazole derivatives are prepared by reacting azides with alkynes in anhydrous DMF under inert conditions (e.g., nitrogen atmosphere), using (Cp*RuCl)₄ as a catalyst. Post-reaction workup involves extraction with ethyl acetate, drying over Na₂SO₄, and purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) .
- Optimization : Reaction efficiency can be improved by adjusting catalyst loading (e.g., 5–10 mol%), temperature (room temperature to 60°C), and solvent polarity. Monitoring via TLC or HPLC ensures reaction completion and minimizes byproducts.
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the piperidinyl proton signals appear as multiplet clusters in δ 2.5–3.5 ppm, while the triazole C-4 carbonyl resonates near δ 165 ppm in ¹³C NMR .
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves absolute configuration and torsion angles, critical for validating synthetic accuracy.
- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities in substituent orientation.
Advanced Research Questions
Q. What pharmacological mechanisms are hypothesized for this compound, and how can its structure-activity relationships (SAR) be explored?
- Mechanistic Insights : Triazole-piperidine hybrids often target kinases (e.g., c-Met) or disrupt microtubule assembly in cancer cells. For example, analogous compounds inhibit NCI-H522 lung cancer cell growth (GP values ~70%) by inducing apoptosis .
- SAR Strategies :
- Modify the piperidine moiety (e.g., N-substitution, ring expansion) to alter lipophilicity and target affinity.
- Replace the phenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance metabolic stability .
- Experimental Validation : Use in vitro assays (e.g., MTT for cytotoxicity) and molecular docking studies (e.g., AutoDock Vina) to correlate structural changes with activity.
Q. How can crystallographic data refinement resolve contradictions in reported biological activities?
- Challenge : Discrepancies in bioactivity may arise from polymorphic forms or incorrect stereochemical assignments.
- Solution :
- Refine crystal structures using SHELXL to confirm bond lengths, angles, and hydrogen-bonding networks. For example, anisotropic displacement parameters (ADPs) can identify disordered regions affecting ligand-receptor interactions.
- Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity of protons) .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining regiochemical purity?
- Scalability Issues : Click chemistry reactions may produce regioisomers (e.g., 1,4- vs. 1,5-triazoles) under non-optimized conditions.
- Mitigation :
- Use microwave-assisted synthesis to enhance reaction specificity and reduce time .
- Employ flow chemistry for precise control of stoichiometry and temperature, minimizing side reactions .
- Quality Control : Implement inline FTIR or Raman spectroscopy to monitor regiochemistry during continuous production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
